6-Epiharpagide
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Overview
Description
6-Epiharpagide is a natural iridoid glycoside compound found in the roots of Scrophularia ningpoensis Hemsl . . This compound has garnered attention due to its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Epiharpagide primarily involves extraction, separation, and purification from natural sources such as Scrophularia ningpoensis . The extraction process typically employs solvents like ethanol, methanol, or water under controlled conditions to isolate the compound. Further purification is achieved through techniques like column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The optimization of extraction technology using orthogonal tests has been employed to enhance the yield of harpagide from Scrophularia ningpoensis . Macroporous resin is often used to enrich the compound during the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Epiharpagide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its phenylpropanoid skeleton and sugar groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-Epiharpagide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Epiharpagide involves its interaction with various molecular targets and pathways. It exerts its effects through modulation of inflammatory pathways, inhibition of oxidative stress, and interaction with specific enzymes and receptors . The exact molecular targets and pathways are still under investigation, but its anti-inflammatory and antioxidant activities are well-documented.
Comparison with Similar Compounds
6-Epiharpagide is unique due to its specific structure and bioactivity. Similar compounds include:
Harpagide: Another iridoid glycoside with similar anti-inflammatory properties.
8-O-Acetylharpagide: A derivative with additional acetyl groups, enhancing its bioactivity.
Harpagoside: Known for its anti-inflammatory and analgesic effects.
Ajugol: Another iridoid glycoside with similar structural features.
These compounds share structural similarities but differ in their specific functional groups and bioactivities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(1S,4aS,5S,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7+,8-,9+,10-,11-,12+,13+,14+,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWSHXDEJOOIND-VOAFIZDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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